N-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
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Overview
Description
N-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields This compound is characterized by its unique structure, which includes an ethylphenoxy group, ethoxy linkages, and a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-ethylphenol with ethylene oxide to form 2-(2-ethylphenoxy)ethanol. This intermediate is then reacted with ethylene glycol to produce 2-[2-(2-ethylphenoxy)ethoxy]ethanol. The final step involves the reaction of this intermediate with propan-2-amine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of N-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The ethylphenoxy group can be oxidized to form corresponding phenolic compounds.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylphenoxy group can yield phenolic derivatives, while reduction of the amine group can produce secondary or tertiary amines.
Scientific Research Applications
N-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with specific molecular targets. The ethylphenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: Similar in structure but with a methoxy group instead of an ethylphenoxy group.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylamino group instead of a propan-2-amine moiety.
Uniqueness
N-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]propan-2-amine is unique due to its combination of an ethylphenoxy group and a propan-2-amine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-4-14-7-5-6-8-15(14)18-12-11-17-10-9-16-13(2)3;3-1(4)2(5)6/h5-8,13,16H,4,9-12H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPHJRKPDCYOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCOCCNC(C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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